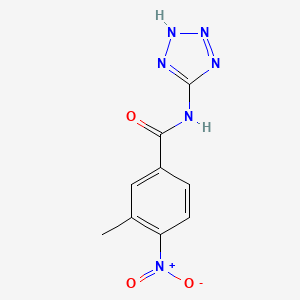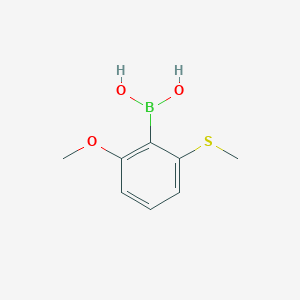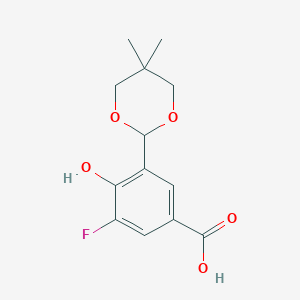
3-(5,5-Dimethyl-1,3-dioxan-2-yl)-5-fluoro-4-hydroxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5,5-Dimethyl-1,3-dioxan-2-yl)-5-fluoro-4-hydroxybenzoic acid is an organic compound that features a unique combination of functional groups, including a dioxane ring, a fluorine atom, and a hydroxybenzoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5,5-dimethyl-1,3-dioxane with appropriate fluorinated and hydroxylated benzene derivatives under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific temperature and pressure conditions to facilitate the reactions efficiently .
Análisis De Reacciones Químicas
Types of Reactions
3-(5,5-Dimethyl-1,3-dioxan-2-yl)-5-fluoro-4-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxy group to a hydrogen atom.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups in place of the fluorine atom .
Aplicaciones Científicas De Investigación
3-(5,5-Dimethyl-1,3-dioxan-2-yl)-5-fluoro-4-hydroxybenzoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(5,5-Dimethyl-1,3-dioxan-2-yl)-5-fluoro-4-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxybenzoic acid moiety can interact with enzymes and receptors, while the fluorine atom can enhance the compound’s binding affinity and stability. The dioxane ring may contribute to the overall conformation and reactivity of the molecule .
Comparación Con Compuestos Similares
Similar Compounds
5,5-Dimethyl-1,3-dioxane: Shares the dioxane ring structure but lacks the fluorine and hydroxybenzoic acid groups.
Fluorohydroxybenzoic acids: Compounds with similar fluorine and hydroxybenzoic acid moieties but without the dioxane ring.
Uniqueness
3-(5,5-Dimethyl-1,3-dioxan-2-yl)-5-fluoro-4-hydroxybenzoic acid is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C13H15FO5 |
|---|---|
Peso molecular |
270.25 g/mol |
Nombre IUPAC |
3-(5,5-dimethyl-1,3-dioxan-2-yl)-5-fluoro-4-hydroxybenzoic acid |
InChI |
InChI=1S/C13H15FO5/c1-13(2)5-18-12(19-6-13)8-3-7(11(16)17)4-9(14)10(8)15/h3-4,12,15H,5-6H2,1-2H3,(H,16,17) |
Clave InChI |
KLFAHOWQVBWQOZ-UHFFFAOYSA-N |
SMILES canónico |
CC1(COC(OC1)C2=C(C(=CC(=C2)C(=O)O)F)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


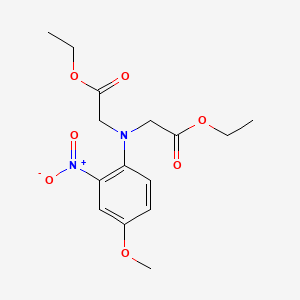
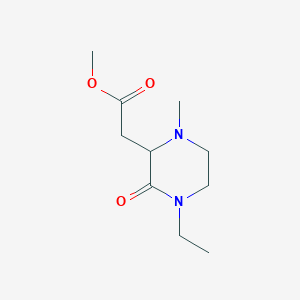
![n-[2-(3-Chlorophenyl)quinazolin-6-yl]acetamidine](/img/structure/B13933426.png)
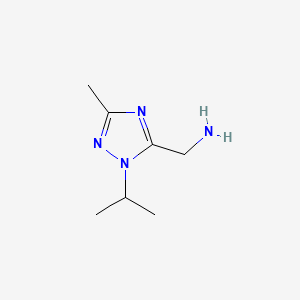
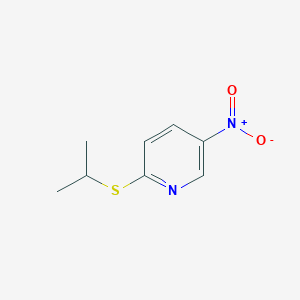
![4-[(3,5-Dibromo-2-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13933442.png)

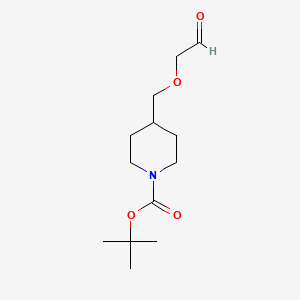
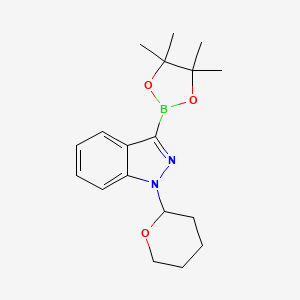

![ethyl 3-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B13933468.png)
